2-(3,4-Dimethoxyphenylthio)benzaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Organic Chemistry Applications
Regiospecific Lithiation : 2-(3,4-Dimethoxyphenylthio)benzaldehyde and its derivatives can be utilized in regiospecific lithiation reactions. This process involves the deprotonation at specific positions of the aromatic acetal compounds, providing pathways to synthesize various substituted benzaldehydes (Plaumann, Keay, & Rodrigo, 1980).
Enzyme Catalyzed Asymmetric Synthesis : Benzaldehyde derivatives, including this compound, are used in enzyme-catalyzed reactions for the asymmetric synthesis of compounds. This method offers a highly enantioselective pathway for the production of specific isomers of organic compounds (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Luminescence Sensing : Certain derivatives of this compound are used in the synthesis of lanthanide metal-organic frameworks. These frameworks exhibit fluorescence properties that are sensitive to benzaldehyde derivatives, making them potential fluorescence sensors for these chemicals (Shi, Zhong, Guo, & Li, 2015).
Oxidation Studies : The oxidation of methoxy benzaldehydes, including this compound, is studied for understanding the kinetics and mechanism. These studies contribute to the understanding of organic reaction pathways and can inform the synthesis of carboxylic acids (Malik, Asghar, & Mansoor, 2016).
Synthesis of Complexes for Optical Studies : this compound is used in the synthesis of metal complexes for optical studies. These studies can lead to insights into the optical properties of compounds and their potential applications in materials science (Mekkey, Mal, & Kadhim, 2020).
Pharmaceutical and Medicinal Chemistry Applications
Antitumor Properties : Some derivatives of this compound, like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, have been studied for their antitumor properties. These compounds show potent and selective inhibitory activity against specific cancer cell lines (Mortimer, Wells, Crochard, Stone, Bradshaw, Stevens, & Westwell, 2006).
Synthesis of Cytotoxic Compounds : 3,5-Dimethoxy-benzaldehyde, a related compound, is utilized in synthesizing cytotoxic compounds like amorfrutins A and B. These compounds have shown promising cytotoxicity against human tumor cell lines (Brandes, Hoenke, Türk, Weber, Deigner, Al-Harrasi, & Csuk, 2020).
Safety and Hazards
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)sulfanylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-17-13-8-7-12(9-14(13)18-2)19-15-6-4-3-5-11(15)10-16/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMMCWKYXSSKQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)SC2=CC=CC=C2C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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